molecular formula C10H15N3O B8356841 3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine

3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine

Cat. No. B8356841
M. Wt: 193.25 g/mol
InChI Key: XUXYMUGDVBCMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H15N3O/c1-7-11-12-10(14-7)9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3

InChI Key

XUXYMUGDVBCMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CN3CCC2CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±) 1-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrazide (D8) (0.36 g; 2.1 mmoles) and triethyl orthoacetate (3 ml) were heated at 120° C. for 2 h. Excess triethyl orthoacetate was evaporated in vacuo and the residue was heated for a further 2 h at 140° C. The reaction was diluted with water (10 ml), saturated with potassium carbonate and extracted into ether (3×15 ml). Combined organic extracts were dried (Na2SO4) and concentrated to give the title compound as an oil (0.29 g; 72%), which was purified as the oxalate salt. m.p. 147°-8° (Acetone-methanol).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
72%

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